N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(prop-2-en-1-yloxy)benzamide
Description
This compound features a benzamide core substituted with a prop-2-en-1-yloxy (allyloxy) group at the para position. The nitrogen atom is disubstituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a 4-isopropylbenzyl group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest roles in drug discovery, particularly in targeting inflammation, metabolic disorders, or microbial infections .
Properties
Molecular Formula |
C24H29NO4S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C24H29NO4S/c1-4-14-29-23-11-9-21(10-12-23)24(26)25(22-13-15-30(27,28)17-22)16-19-5-7-20(8-6-19)18(2)3/h4-12,18,22H,1,13-17H2,2-3H3 |
InChI Key |
MPUAQCLMCBZOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring with dioxo substituents, an isopropylbenzyl moiety, and an allyloxy group. The IUPAC name reflects its intricate design:
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, leading to significant pharmacological effects. The specific pathways involved are still under investigation but may include:
- Antimicrobial Activity : Potential inhibition of bacterial and fungal growth.
- Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several case studies highlight the therapeutic potential of the compound:
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties against various pathogens. The compound exhibited notable activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics. -
Anticancer Activity :
In vitro studies demonstrated that the compound effectively induced apoptosis in several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways. -
Neuroprotective Effects :
Research using zebrafish models showed that treatment with the compound significantly reduced seizure-like events, suggesting possible applications in treating epilepsy or other neurological disorders.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption characteristics with moderate metabolic stability. Toxicological assessments have shown no significant hepatotoxicity at therapeutic doses, supporting its safety profile for further development.
Comparison with Similar Compounds
Structural Analogs with Alkoxy Variations
A closely related analog, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide (), differs only in the alkoxy substituent (hexyloxy vs. allyloxy). However, the allyloxy group in the target compound may offer unique reactivity, such as participation in Michael additions or oxidation to epoxides, which could be exploited in prodrug design or covalent binding strategies .
Benzamide Derivatives with Heterocyclic Substitutions
Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () replace the sulfolane and isopropylbenzyl groups with imidazole and halogenated aryl substituents. These modifications reduce polarity (logP decreases by ∼1.2) but introduce hydrogen-bonding capabilities via the imidazole ring. Such derivatives exhibit notable antimicrobial and anticancer activities, suggesting that the benzamide scaffold is versatile for biological targeting.
Triazole and Sulfonamide-Based Analogs
describes triazole derivatives with sulfonyl and halogen substituents, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . These compounds exhibit tautomerism and distinct IR spectral profiles (e.g., νC=S at 1247–1255 cm⁻¹). While structurally distinct from the target compound, they highlight how sulfonyl groups enhance metabolic stability and electronic effects, which may parallel the sulfolane moiety’s role in the target molecule .
Sulfolane-Containing Compounds
discusses derivatives of 4-aminotetrahydrothiophen-3-ol-1,1-dioxide, emphasizing the sulfolane ring’s stability and synthetic utility.
Data Table: Key Structural and Hypothetical Properties
Research Implications and Gaps
- Enhanced solubility due to the sulfolane group compared to purely aromatic analogs.
- Tunable reactivity via the allyloxy substituent for targeted drug delivery.
- Improved metabolic stability from the isopropylbenzyl group’s steric bulk.
Further studies should focus on synthesizing the compound (e.g., via coupling reactions analogous to ) and evaluating its antioxidant, anti-inflammatory, or antimicrobial properties, as seen in related benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
